molecular formula C14H22N2O B7762783 (4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine

(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine

Cat. No.: B7762783
M. Wt: 234.34 g/mol
InChI Key: GHOAQOMCJULASQ-UHFFFAOYSA-N
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Description

(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine is an organic compound that belongs to the class of phenylmethanamines It is characterized by the presence of a piperidine ring attached to an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (4-(2-(Piperidin-1-yl)ethoxy)phenyl)acetaldehyde.

    Reduction: The aldehyde group is reduced to a primary amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalytic hydrogenation using palladium on carbon (Pd/C) under controlled pressure and temperature is a common method employed for the reduction step.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    (4-(2-(Piperidin-1-yl)ethoxy)phenyl)acetaldehyde: A precursor in the synthesis of (4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine.

    (4-(2-(Morpholin-1-yl)ethoxy)phenyl)methanamine: A similar compound with a morpholine ring instead of a piperidine ring.

    (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)methanamine: A compound with a pyrrolidine ring, showing different biological activities.

Uniqueness

This compound is unique due to its specific inhibitory activity against acetylcholinesterase (AChE) and beta-secretase (BACE1), making it a promising candidate for the treatment of Alzheimer’s disease . Its structural features, such as the piperidine ring and ethoxyphenyl group, contribute to its distinct pharmacological profile.

Properties

IUPAC Name

[4-(2-piperidin-1-ylethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-12-13-4-6-14(7-5-13)17-11-10-16-8-2-1-3-9-16/h4-7H,1-3,8-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOAQOMCJULASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 32.3 g of 4-(2-piperidinoethoxy)benzaldoxime in 400 ml of 10% methanolic ammonia was hydrogenated over 3.6 g of Raney nickel catalyst at a pressure of 50 kg/cm2 and at 30° C. The catalyst was filtered off and the filtrate was evaporated. The residue was distilled to give 27.7 g of colorless oil, b.p. 185°-190° C. (6 mmHg).
Name
4-(2-piperidinoethoxy)benzaldoxime
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step Two

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